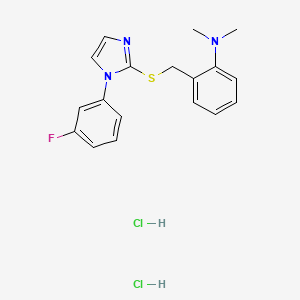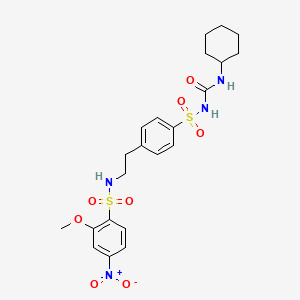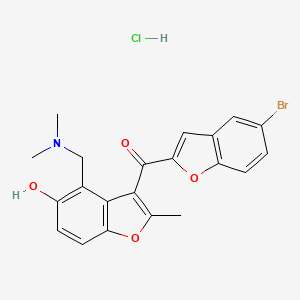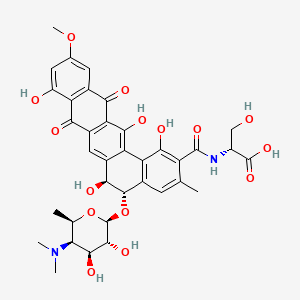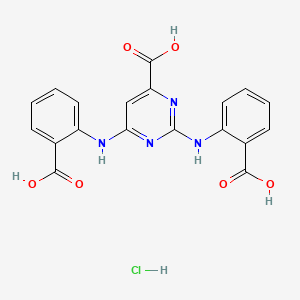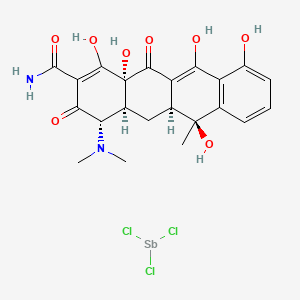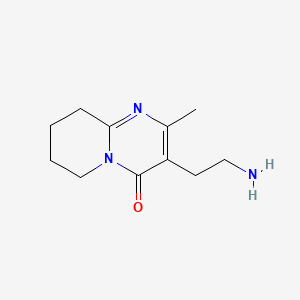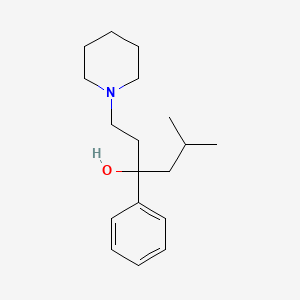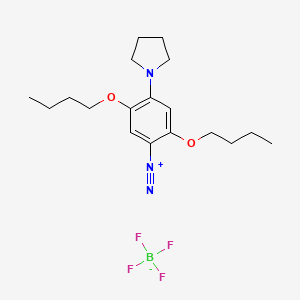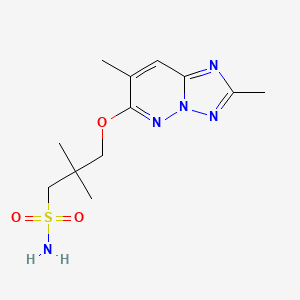
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group attached to a propyl chain, with additional functional groups that contribute to its reactivity and utility in research and industry.
Métodos De Preparación
The synthesis of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- typically involves multiple steps, including the formation of intermediate compounds and subsequent reactions to achieve the final product. Common synthetic routes may include:
Formation of Intermediate Compounds: Initial steps often involve the preparation of key intermediates, such as triazolo and pyridazin derivatives.
Coupling Reactions: These intermediates are then coupled under specific conditions to form the desired compound. Reagents such as coupling agents and catalysts may be used to facilitate these reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity and yield.
Industrial production methods may involve scaling up these synthetic routes, optimizing reaction conditions, and employing advanced purification techniques to meet commercial demands.
Análisis De Reacciones Químicas
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its therapeutic potential, including its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparación Con Compuestos Similares
1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- can be compared with other similar compounds, such as:
1-Propanesulfonamide, 2,2-dimethyl-3-((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)-: Shares a similar core structure but differs in the substitution pattern, leading to distinct properties and applications.
1-Propanesulfonamide, 2,2-dimethyl-3-((1,2,4)triazolo(1,5-b)pyridazin-6-yloxy)-: Another related compound with variations in the triazolo and pyridazin rings, affecting its reactivity and utility.
The uniqueness of 1-Propanesulfonamide, 2,2-dimethyl-3-(((2,7-dimethyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
152537-74-1 |
|---|---|
Fórmula molecular |
C12H19N5O3S |
Peso molecular |
313.38 g/mol |
Nombre IUPAC |
3-[(2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]-2,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C12H19N5O3S/c1-8-5-10-14-9(2)15-17(10)16-11(8)20-6-12(3,4)7-21(13,18)19/h5H,6-7H2,1-4H3,(H2,13,18,19) |
Clave InChI |
GJECKACUXLGNIS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=NN2N=C1OCC(C)(C)CS(=O)(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



